2-Cyclopropyl-3,6-difluorophenol
Description
2-Cyclopropyl-3,6-difluorophenol is a fluorinated phenolic compound featuring a cyclopropyl substituent at the 2-position and fluorine atoms at the 3- and 6-positions of the aromatic ring. The cyclopropyl group introduces steric bulk and conformational rigidity, while the fluorine atoms modulate electronic properties through their strong electron-withdrawing effects. Such structural attributes are critical in medicinal and agrochemical applications, where fluorine enhances metabolic stability and cyclopropane rings improve binding selectivity .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-cyclopropyl-3,6-difluorophenol |
InChI |
InChI=1S/C9H8F2O/c10-6-3-4-7(11)9(12)8(6)5-1-2-5/h3-5,12H,1-2H2 |
InChI Key |
GBEMDJOARUUYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3,6-difluorophenol typically involves the introduction of the cyclopropyl group and fluorine atoms onto a phenol ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclizing 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate in the presence of a catalyst like Zn(OTf)2 .
Industrial Production Methods: Industrial production of 2-Cyclopropyl-3,6-difluorophenol may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of readily available and inexpensive reagents, along with efficient catalytic systems, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Cyclopropyl-3,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3,6-difluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The cyclopropyl group may also contribute to the compound’s stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with 2-Cyclopropyl-3,6-dimethylphenol (3w)
The dimethyl analog, 2-cyclopropyl-3,6-dimethylphenol (3w), shares the cyclopropyl group but replaces fluorine atoms with methyl groups at the 3- and 6-positions. Key differences include:
- Electronic Effects: Methyl groups are electron-donating (+I effect), reducing phenolic acidity compared to the electron-withdrawing fluorine substituents in the difluoro analog. This makes the difluoro derivative significantly more acidic, enhancing its solubility in polar solvents and reactivity in deprotonation reactions.
- The difluoro variant may face similar or greater synthetic hurdles due to fluorine’s electronegativity.
Comparison with Fluorinated Aryl Derivatives
Several fluorinated compounds in the evidence share structural motifs relevant to the target molecule:
- 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol: This compound demonstrates how fluorine and bulky substituents (e.g., homopiperidine) can enhance receptor binding in drug candidates. Unlike the difluorophenol, its thiophenol group introduces sulfur-based reactivity .
- 2-n-Butoxy-4-fluorobenzoyl chloride: The electron-withdrawing fluoro and electron-donating alkoxy groups create a polarized aromatic system, favoring electrophilic substitution at specific positions. In contrast, the difluorophenol’s symmetry may limit regioselective reactivity .
Role of Cyclopropane in Bioactive Molecules
Cyclopropane rings are prevalent in bioactive compounds due to their ability to restrict rotational freedom and improve target affinity. For example, a furopyridine-carboxamide derivative in incorporates a 1-methylcyclopropyl group to optimize pharmacokinetic properties . Similarly, the cyclopropyl group in 2-cyclopropyl-3,6-difluorophenol may confer resistance to oxidative metabolism, a desirable trait in agrochemicals or CNS drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
